molecular formula C10H10O5 B13993093 [2-(Carboxymethoxy)phenyl]acetic acid CAS No. 41873-63-6

[2-(Carboxymethoxy)phenyl]acetic acid

Cat. No.: B13993093
CAS No.: 41873-63-6
M. Wt: 210.18 g/mol
InChI Key: FDSGDSBZYOHXHF-UHFFFAOYSA-N
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Description

[2-(Carboxymethoxy)phenyl]acetic acid: is an organic compound with a phenyl ring substituted with a carboxymethoxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Carboxymethoxy)phenyl]acetic acid typically involves the reaction of a phenol derivative with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the phenol and the chloroacetic acid, followed by hydrolysis to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: [2-(Carboxymethoxy)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, [2-(Carboxymethoxy)phenyl]acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study enzyme activities or as a precursor for biologically active molecules. Its derivatives may exhibit interesting biological properties, such as antimicrobial or anti-inflammatory activities.

Medicine: In medicine, this compound and its derivatives may be explored for their potential therapeutic effects. Research may focus on their ability to modulate specific biological pathways or their efficacy in treating certain diseases.

Industry: Industrially, this compound can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various applications, including coatings, adhesives, and pharmaceuticals.

Mechanism of Action

The mechanism of action of [2-(Carboxymethoxy)phenyl]acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the compound’s structure and the biological context in which it is used.

Comparison with Similar Compounds

    Phenoxyacetic acid: Similar in structure but lacks the carboxymethoxy group.

    2-(Carboxymethyl)phenoxyacetic acid: Similar but with a different substitution pattern on the phenyl ring.

Uniqueness: [2-(Carboxymethoxy)phenyl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

41873-63-6

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

2-[2-(carboxymethoxy)phenyl]acetic acid

InChI

InChI=1S/C10H10O5/c11-9(12)5-7-3-1-2-4-8(7)15-6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)

InChI Key

FDSGDSBZYOHXHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)OCC(=O)O

Origin of Product

United States

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